molecular formula C20H30O B022316 9-cis-Retinol CAS No. 22737-97-9

9-cis-Retinol

Cat. No. B022316
CAS RN: 22737-97-9
M. Wt: 286.5 g/mol
InChI Key: FPIPGXGPPPQFEQ-MKOSUFFBSA-N
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Description

Synthesis Analysis

9-cis-Retinol is synthesized from its precursor, 9-cis-β-carotene, through enzymatic reactions in human intestinal mucosa and other tissues. It can also be produced from all-trans-retinol in a pathway involving specific dehydrogenases and isomerization processes. Studies have identified enzymes like cis-retinol dehydrogenase (cRDH) that are critical for the conversion of 9-cis-retinol to 9-cis-retinal, a key step in the biosynthesis of 9-cis-retinoic acid, which is a potent ligand for retinoid X receptors (RXRs) (Paik et al., 2000), (Wang et al., 1994).

Molecular Structure Analysis

9-cis-Retinol's molecular structure enables it to interact with a variety of biological molecules and receptors. Its conformation allows it to serve as a ligand for RXRs, which are crucial for gene expression regulation. The specific structure-activity relationship between 9-cis-retinol and its receptors underscores the importance of its cis configuration in biological functions.

Chemical Reactions and Properties

9-cis-Retinol undergoes several chemical reactions, including oxidation to 9-cis-retinal and esterification. The enzymatic conversion involves retinol dehydrogenases and retinal dehydrogenases, which facilitate its metabolic pathway toward the synthesis of 9-cis-retinoic acid. These reactions are influenced by factors like enzyme presence, substrate concentration, and cellular context (Labrecque et al., 1995).

Scientific Research Applications

  • Cancer Therapy and Cell Differentiation :

    • 9-cis-retinoic acid encapsulated in PEG-coated PLGA nanoparticles improves stability and effectiveness in inducing cell differentiation in undifferentiated tumors, suggesting its potential in anticancer activity (Cosco et al., 2011).
    • It enhances the assembly of connexin32 into gap junctions and prevents their degradation in androgen-responsive prostate cancer cells, indicating its role in cellular communication and potential in prostate cancer treatment (Kelsey et al., 2012).
    • 9-cis retinoic acid is better at inducing differentiation and inhibiting proliferation in neuroblastoma cells, suggesting its potential for treatment (Lovat et al., 2004).
    • In combination with cRDH, 9-cis-retinol inhibits breast cancer cell proliferation by producing retinol metabolites other than retinoic acid, highlighting its anti-proliferative effects (Paik et al., 2005).
  • Vision Improvement :

    • Long-term, monthly administration of 9-cis-retinyl acetate significantly improves deteriorating photoreceptor function in mice, demonstrating its potential in vision preservation and improvement (Maeda et al., 2009).
  • Retinoid Receptor Activation :

    • 9-cis-Retinoic acid is a specific ligand for RXR receptors and activates the RAR receptor family, with 9-cis-retinal being more active than all-trans-retinal, indicating its critical role in retinoid receptor-mediated signaling (Labrecque et al., 1995).
  • Metabolic Pathways and Chemoprevention :

    • The biosynthesis pathway of 9-cis retinoic acid can be fully reconstituted in cultured cells, allowing for functional studies and screening for genes involved in the pathway, thus aiding in understanding its metabolic processes (Lidén & Eriksson, 2005).
    • Retinoids, mainly all-trans and 9-cis-retinoic acid, play a fundamental role in the chemoprevention of epithelial carcinogenesis and differentiation therapy, making them effective agents against various cancers (Hansen et al., 2000).

Safety And Hazards

9-cis-Retinoic acid is harmful if swallowed, causes skin irritation, and is harmful if inhaled . It is unstable to light, oxygen, and heat .

Future Directions

The retinoic acid pathway has been targeted for modern precision therapy against cancers . The current clinical trials of ATRA in combination with other chemotherapeutic drugs explain the future directional insights related to ATRA usage .

properties

IUPAC Name

(2E,4E,6Z,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraen-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30O/c1-16(8-6-9-17(2)13-15-21)11-12-19-18(3)10-7-14-20(19,4)5/h6,8-9,11-13,21H,7,10,14-15H2,1-5H3/b9-6+,12-11+,16-8-,17-13+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPIPGXGPPPQFEQ-MKOSUFFBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CCO)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(CCC1)(C)C)/C=C/C(=C\C=C\C(=C\CO)\C)/C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201317690
Record name 9-cis-Retinol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 9-cis-Retinol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0006217
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

9-cis-Retinol

CAS RN

22737-97-9
Record name 9-cis-Retinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22737-97-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Zuretinol
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9-cis-Retinol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ZURETINOL
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 9-cis-Retinol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0006217
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
772
Citations
JR Mertz, E Shang, R Piantedosi, S Wei… - Journal of Biological …, 1997 - ASBMB
… , although NADP + supported low rates of 9-cis-retinol oxidation. The rate of 9-cis-retinol … , 9-cis-retinol dehydrogenase, which probably plays a role in 9-cis-retinoic acid formation. …
Number of citations: 135 www.jbc.org
J Paik, S Vogel, R Piantedosi, A Sykes, WS Blaner… - Biochemistry, 2000 - ACS Publications
… studied 9-cis-retinol … 9-cis-retinol provided in the medium. However, Hep G2 cells preferentially incorporate all-trans-retinol when equimolar concentrations of all-trans- and 9-cis-retinol …
Number of citations: 53 pubs.acs.org
J Paik, WS Blaner, K Swisshelm - Experimental cell research, 2005 - Elsevier
… Despite the rapid uptake and oxidation of 9-cis-retinol … 9-cis-retinol and 9-cis-retinal that may play a role in inhibition of MCF7 cell proliferation. Our studies demonstrate that 9-cis-retinol …
Number of citations: 25 www.sciencedirect.com
A Romert, P Tuvendal, A Simon… - Proceedings of the …, 1998 - National Acad Sciences
… Here we report the identification of a stereo-specific 9-cis retinol … superfamily, able to oxidize 9-cis retinol into 9-cis retinaldehyde, … in RA biosynthesis, where 9-cis retinol is generated for …
Number of citations: 121 www.pnas.org
MA Kane - Biochimica et Biophysica Acta (BBA)-Molecular and …, 2012 - Elsevier
… Recent work evaluating the binding affinity of CrbpI and CrbpII for 9-cis retinoids has revealed that both CrbpI and CrbpII can bind 9-cis-retinol and 9-cis retinal with K′d between 5 and …
Number of citations: 133 www.sciencedirect.com
MV Gamble, NL Mata, AT Tsin, JR Mertz… - Biochimica et Biophysica …, 2000 - Elsevier
… about half those which were observed for 9-cis-retinol. The mouse 9cRDH and the bovine … lower than that for 9-cis-retinol. Thus, it would appear that 9-cis-retinol is comparatively a less …
Number of citations: 37 www.sciencedirect.com
C Driessen, HJ Winkens, ED Kuhlmann, APM Janssen… - FEBS letters, 1998 - Elsevier
… to play a role in 9-cis-retinol oxidation. The importance in 9-cis-retinol oxidation of both proteins … As such, enzymes capable of 9-cis-retinol oxidation could be part of this biosynthetic …
Number of citations: 53 www.sciencedirect.com
G Wolf - Nutrition reviews, 2006 - academic.oup.com
… luciferase response, showing that the isomerization step from trans to cis occurred at the stage of all-trans-retinol to 9-cis-retinol, or possibly all-trans-retinyl ester to 9-cis-retinol, in the …
Number of citations: 141 academic.oup.com
MA Kane, FV Bright, JL Napoli - … et Biophysica Acta (BBA)-General Subjects, 2011 - Elsevier
… -fed wild-type mice contain 9-cis-retinol [14]. This … 9-cis-retinol, similar to its reduction of all-trans-retinal into all-trans-retinol, and esterifies 9-cis-retinol for transport to liver, ie 9-cis-retinol …
Number of citations: 33 www.sciencedirect.com
J Labrecque, F Dumas, A Lacroix… - Biochemical journal, 1995 - portlandpress.com
… in the present study and the occurrence of 9-cis-retinol in the kidney strongly suggests that … that all-trans-retinol is isomerized to 9-cis-retinol, and 9cis-retinol is oxidized by an as yet …
Number of citations: 125 portlandpress.com

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